3-[({3-[(CYCLOPROPYLAMINO)CARBONYL]-6-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}AMINO)CARBONYL]BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID
Overview
Description
3-[({3-[(CYCLOPROPYLAMINO)CARBONYL]-6-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}AMINO)CARBONYL]BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a bicyclo[2.2.2]octane core, a benzothiophene ring, and a cyclopropylamino group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[({3-[(CYCLOPROPYLAMINO)CARBONYL]-6-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}AMINO)CARBONYL]BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID involves multiple steps, including the formation of the bicyclo[2.2.2]octane core, the introduction of the benzothiophene ring, and the attachment of the cyclopropylamino group. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
3-[({3-[(CYCLOPROPYLAMINO)CARBONYL]-6-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}AMINO)CARBONYL]BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties and reactivity.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with varying functional groups.
Scientific Research Applications
3-[({3-[(CYCLOPROPYLAMINO)CARBONYL]-6-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}AMINO)CARBONYL]BICYCLO[22
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms and kinetics.
Biology: It may have potential as a biochemical probe for studying enzyme activity, protein interactions, and cellular processes.
Medicine: The compound could be investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets and pathways.
Industry: It may have applications in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of 3-[({3-[(CYCLOPROPYLAMINO)CARBONYL]-6-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}AMINO)CARBONYL]BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. This could include binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The compound’s unique structure allows it to interact with multiple targets, potentially resulting in a range of biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[({3-[(AMINO)CARBONYL]-6-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}AMINO)CARBONYL]BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID
- 3-[({3-[(METHYLAMINO)CARBONYL]-6-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}AMINO)CARBONYL]BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID
Uniqueness
The uniqueness of 3-[({3-[(CYCLOPROPYLAMINO)CARBONYL]-6-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}AMINO)CARBONYL]BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID lies in its specific combination of functional groups and structural features. The presence of the cyclopropylamino group, benzothiophene ring, and bicyclo[2.2.2]octane core gives it unique chemical properties and reactivity compared to similar compounds.
Properties
IUPAC Name |
3-[[3-(cyclopropylcarbamoyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O4S/c1-2-12-3-10-16-17(11-12)31-23(20(16)22(28)25-15-8-9-15)26-21(27)18-13-4-6-14(7-5-13)19(18)24(29)30/h12-15,18-19H,2-11H2,1H3,(H,25,28)(H,26,27)(H,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COGSIPNZUBGEDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2=C(C1)SC(=C2C(=O)NC3CC3)NC(=O)C4C5CCC(C4C(=O)O)CC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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